ethyl 4-(5-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(5-{[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including triazole, thiazole, and benzoate, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of ETHYL 4-(5-{[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole and thiazole intermediates, followed by their coupling with the furan and benzoate moieties. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiazole ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Scientific Research Applications
ETHYL 4-(5-{[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-(5-{[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE include other triazolothiazole derivatives, such as:
- (5Z)-5-(2-ETHOXYBENZYLIDENE)-2-(4-ETHOXYPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
- (5Z)-2-(4-ETHOXYPHENYL)-5-(2-METHOXYBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
- (5Z)-5-(4-ETHYLBENZYLIDENE)-2-(4-METHOXYPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C27H23N3O7S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C27H23N3O7S/c1-5-36-26(32)16-8-6-15(7-9-16)19-11-10-18(37-19)14-22-25(31)30-27(38-22)28-24(29-30)17-12-20(33-2)23(35-4)21(13-17)34-3/h6-14H,5H2,1-4H3/b22-14- |
InChI Key |
IAHMZQUZPLVUQP-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.